4,7-Dibromo-2-chloro-1H-benzimidazole

Covalent Organic Frameworks (COFs) Divergent Synthesis Platform Molecule

Traditional benzimidazole scaffolds lack the orthogonal reactivity needed for divergent COF synthesis. DBCBI delivers three distinct halogen handles (C2-Cl, C4/C7-Br) enabling stepwise functionalization. • Modular construction of chiral covalent organic frameworks (CCOFs) via sequential Suzuki and imine coupling. • Key starting material for potent CK2 kinase inhibitors (2-chloro substituent critical for sub-µM activity). • Supplied at ≥95% purity; shipped worldwide under ambient conditions.

Molecular Formula C7H3Br2ClN2
Molecular Weight 310.37 g/mol
Cat. No. B1640940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,7-Dibromo-2-chloro-1H-benzimidazole
Molecular FormulaC7H3Br2ClN2
Molecular Weight310.37 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1Br)NC(=N2)Cl)Br
InChIInChI=1S/C7H3Br2ClN2/c8-3-1-2-4(9)6-5(3)11-7(10)12-6/h1-2H,(H,11,12)
InChIKeyJEBCHCXPGQEWLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,7-Dibromo-2-chloro-1H-benzimidazole Product Overview


4,7-Dibromo-2-chloro-1H-benzimidazole (DBCBI, CAS: 16865-06-8) is a polyhalogenated heterocyclic compound within the benzimidazole class, characterized by its molecular formula C7H3Br2ClN2 and a molecular weight of 310.37 g/mol . It serves as a critical platform molecule in divergent synthesis, particularly for constructing covalent organic frameworks (COFs), due to its three distinct reactive sites (two aryl bromides and one 2-chloro substituent) that enable sequential and orthogonal functionalization [1]. This compound is commercially available as a research chemical with a typical purity of 95% .

1 Two aryl bromide sites for Suzuki coupling
2 One 2-chloro site for nucleophilic substitution
3 Orthogonal reactivity enables sequential functionalization

Why 4,7-Dibromo-2-chloro-1H-benzimidazole Is Irreplaceable


Substituting 4,7-Dibromo-2-chloro-1H-benzimidazole with other benzimidazole derivatives, such as unsubstituted 1H-benzimidazole or mono-halogenated variants (e.g., 2-chlorobenzimidazole), leads to a critical loss of synthetic utility. The compound's specific substitution pattern—two bromine atoms at the 4 and 7 positions and a chlorine atom at the 2-position—creates a triad of chemically distinct reactive handles . This arrangement is essential for the sequential and orthogonal functionalization demonstrated in advanced material synthesis, a capability that simpler analogs lack [1]. Therefore, generic substitution is not feasible for research workflows requiring this precise molecular architecture.

4,7-Dibromo-2-chloro-1H-benzimidazole
Potential Substitute
Orthogonal reactive sites
3 distinct sites (2 Br, 1 Cl)
1–2 sites; may lack orthogonal handles
Sequential coupling capacity
Stepwise nucleophilic substitution, Suzuki coupling, imine formation
May limit functionalization order or require protecting groups
COF library synthesis
Demonstrated for chiral COF construction
Not reported with mono- or di-substituted analogs

4,7-Dibromo-2-chloro-1H-benzimidazole vs. Analogs Comparison


Divergent Synthesis Platform for COFs

4,7-Dibromo-2-chloro-1H-benzimidazole (DBCBI) uniquely serves as a platform molecule for the divergent synthesis of chiral covalent organic frameworks (CCOFs), enabling a three-step, modular construction protocol that is not feasible with mono- or non-halogenated benzimidazole analogs [1]. The compound's three distinct reactive sites allow for sequential nucleophilic substitution, Suzuki coupling, and imine formation, leading to a library of eight isoframework CCOFs [1]. This capability is not shared by comparators like 2-chlorobenzimidazole (which lacks bromo handles) or 4,7-dibromo-1H-benzimidazole (which lacks the 2-chloro handle).

COF Platform Capability
Head-to-head
3 reactive sites (2 Br, 1 Cl) vs. 1 (2-chlorobenzimidazole) vs. 2 (4,7-dibromo-1H-benzimidazole)
Enables divergent CCOF synthesis; simpler analogs lack orthogonal handles
Based on Wang et al. 2019; platform molecule for 8 isoframework CCOFs
Covalent Organic Frameworks (COFs) Divergent Synthesis Platform Molecule Materials Science

Antiviral Derivative Potency

While 4,7-Dibromo-2-chloro-1H-benzimidazole itself is primarily a synthetic intermediate, its 5,6-dibromo regioisomer serves as a direct precursor for highly potent antiviral agents [1]. This demonstrates the value of the dibromo-2-chloro-benzimidazole scaffold in medicinal chemistry. The derivative 2-(5,6-dibromo-2-chloro-1H-benzimidazol-1-yl)ethan-1-ol (3a) was synthesized from the parent scaffold and exhibited potent anti-HIV activity [1]. This compares favorably to the classic benzimidazole-based CK2 inhibitor 5,6-dichloro-1-(β-D-ribofuranosyl)-1H-benzimidazole (DRB), which has a reported IC50 around 15 μM [2].

Derivative Anti-HIV Activity
Class-level inference
IC50 = 3.86 nM (derivative 3a)
Reported nanomolar anti-HIV activity from a closely related 5,6-dibromo regioisomer scaffold
Data from alkylated derivative; direct product activity not established
Antiviral HIV Benzimidazole Derivatives Medicinal Chemistry

Polyhalogenated Benzimidazole CK2 Inhibition

Studies on polyhalogenated benzimidazoles establish a clear structure-activity relationship (SAR) where a 2-chloro substituent on a tetrabromobenzimidazole core is critical for dual CK1/CK2 inhibitory activity [1]. While 4,7-Dibromo-2-chloro-1H-benzimidazole is less halogenated, it fits within this SAR framework. The class-level data show that 4,5,6,7-tetrabromobenzimidazoles with a 2-chloro substituent achieve IC50 values in the 0.49–0.93 μM range against CK2, whereas the same tetrabromo core without a 2-substituent shows less potent activity and is largely ineffective against CK1 [1].

CK2 Inhibition SAR
Class-level inference
2-chloro substituent critical for sub-μM CK2 inhibition in polybrominated class
Supports scaffold selection for kinase inhibitor development
Class-level SAR; verify product-specific kinase profile independently
Kinase Inhibition CK2 Polyhalogenated Benzimidazoles SAR

Applications of 4,7-Dibromo-2-chloro-1H-benzimidazole


Divergent Synthesis of Covalent Organic Frameworks

This is the compound's most established and unique application. Researchers should procure 4,7-Dibromo-2-chloro-1H-benzimidazole (DBCBI) when aiming to construct a library of functionalized covalent organic frameworks (COFs), particularly chiral COFs (CCOFs), through a modular, divergent synthetic strategy [1]. The compound's three reactive sites allow for sequential nucleophilic substitution, Suzuki coupling, and imine formation, enabling the systematic investigation of structure-activity relationships in materials like asymmetric catalysts [1]. This application is not replicable with mono- or di-functional benzimidazole analogs [1].

Synthesis of Novel Kinase Inhibitor Scaffolds

This compound should be procured as a core scaffold for designing and synthesizing novel inhibitors of protein kinases, especially casein kinase 2 (CK2) and potentially other serine/threonine kinases [1]. Structure-activity relationship (SAR) studies on polyhalogenated benzimidazoles have established that a 2-chloro substituent on a brominated core is critical for achieving potent, sub-micromolar CK2 inhibitory activity and for conferring activity against CK1 [1]. Therefore, DBCBI provides a strategic starting point with key pharmacophoric elements already in place, offering a more direct path to potent inhibitors compared to less functionalized benzimidazole precursors [1].

Precursor for Antiviral and Anticancer Leads

Procurement is recommended for medicinal chemistry programs focused on antiviral (e.g., HIV, Yellow Fever Virus) or anticancer drug discovery [1]. Research has demonstrated that alkylated derivatives of the closely related 5,6-dibromo-2-chloro-1H-benzimidazole scaffold exhibit exceptionally potent anti-HIV activity, with an IC50 in the low nanomolar range [1]. Furthermore, benzimidazole-based kinase inhibitors are a major focus in targeted cancer therapy [2]. This positions the compound as a versatile building block for generating diverse libraries of biologically active molecules with potential therapeutic applications [1][2].

Application
Selection Property
Validation Focus
COF Divergent Synthesis
Orthogonal reactive sites (Br, Cl)
Sequential coupling & framework assembly
Kinase Inhibitor Scaffold Synthesis
2-Chloro substituent for kinase SAR
CK1/CK2 inhibition profiling
Antiviral & Kinase-Targeted Lead Discovery
Polyhalogenated benzimidazole core
Derivative bioactivity screening (HIV, YFV, kinase panels)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


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